Boc-(S)-3-amino-2-phenylpropan-1-ol
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H21NO3 |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-3-hydroxy-2-phenylpropyl]carbamate |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-9-12(10-16)11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)/t12-/m0/s1 |
InChI Key |
GVWMKFBBAJMCBC-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](CO)C1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CO)C1=CC=CC=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Boc S 3 Amino 2 Phenylpropan 1 Ol
Asymmetric Construction of the 1,3-Amino Alcohol Moiety
The creation of the stereocenters in 1,3-amino alcohols is a key challenge. Modern synthetic methods have focused on stereoselective transformations and catalytic asymmetric reactions to achieve high enantiopurity.
Stereoselective Reduction and Amination Pathways
One of the primary approaches to constructing chiral amino alcohols involves the stereoselective reduction of a carbonyl group adjacent to a stereocenter, or the introduction of an amino group via reductive amination.
These pathways often begin with α-amino acid derivatives or suitable carbonyl precursors. For instance, the reduction of N-protected α-amino ketones is a common strategy. While direct examples for Boc-(S)-3-amino-2-phenylpropan-1-ol are specific, the general methodology is well-established. The stereoselective reduction of an α-halo-ketone derived from L-phenylalanine is a known transformation in the synthesis of pharmaceutical intermediates. google.com This highlights the feasibility of reducing a ketone at the C2 position to establish the desired hydroxyl stereocenter.
Another powerful technique is the direct reductive amination of aldehydes or ketones. A one-pot tandem process involving direct reductive amination followed by N-Boc protection offers an efficient route to N-Boc protected secondary amines. nih.gov This can be adapted for the synthesis of amino alcohols by using precursors containing a hydroxyl group. The general procedure involves reacting an aldehyde or ketone with an amine, followed by in-situ trapping of the resulting secondary amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and subsequent reduction with a mild reducing agent like sodium triacetoxyborohydride. nih.gov
| Precursor Type | Reaction | Key Features |
| α-Amino Ketone | Stereoselective Ketone Reduction | Establishes hydroxyl stereocenter. |
| α-Hydroxy Ketone | Asymmetric Reductive Amination | Forms the amine stereocenter. |
| Aldehyde/Amine | Tandem Reductive Amination/Boc-protection | Efficient one-pot synthesis of Boc-amines. nih.gov |
Catalytic Asymmetric Cycloaddition Strategies
A modern and efficient approach to 1,3-amino alcohol precursors involves catalytic asymmetric cycloaddition reactions. A notable example is the inverse-electron-demand hetero-Diels-Alder reaction. acs.orgnih.gov This strategy utilizes in situ generated N-Boc-formaldimine, which reacts with olefins in the presence of a strong and confined Brønsted acid catalyst. acs.orgnih.gov
This transformation provides direct access to valuable 1,3-oxazinan-2-ones, which are precursors to 1,3-amino alcohols. nih.gov The reaction proceeds with high enantioselectivity for a range of styrene (B11656) and 1,1-disubstituted alkene substrates. acs.org The use of tert-butyl(hydroxymethyl)carbamate as an N-Boc-formaldimine precursor has been investigated, leading to the desired oxazinanone products in moderate yield and enantioselectivity with certain catalysts. acs.org This method represents a versatile approach for synthesizing valuable 1,3-amino alcohols. nih.gov
Biocatalytic Approaches to Enantiopure Amino Alcohols
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. Ketoreductases (KREDs) and amine dehydrogenases (AmDHs) are particularly useful for producing enantiopure alcohols and amines.
Ketoreductase-mediated conversions are widely used for the stereoselective reduction of ketones to chiral alcohols. google.comnih.gov These enzymes, often requiring a nicotinamide (B372718) cofactor (NADH or NADPH), can achieve high yields and excellent enantiomeric excess. google.com To make the process economically viable, cofactor regeneration systems are typically employed, often using a second enzyme like glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH). nih.govrsc.org Engineered KREDs have been developed to reduce bulky and hydrophobic substrates with high efficiency. nih.gov
Dual-enzyme cascades are also employed for the synthesis of chiral amino alcohols. For example, an engineered amine dehydrogenase derived from an amino acid dehydrogenase can catalyze the asymmetric reductive amination of α-hydroxy ketones. frontiersin.org This one-step synthesis uses ammonia (B1221849) as the amino donor and can achieve high enantioselectivity. Furthermore, multi-enzyme cascades have been designed to convert renewable feedstocks like L-phenylalanine into chiral amino alcohols, demonstrating the power of biocatalysis for sustainable synthesis. nih.govnih.gov For instance, a one-pot cascade combining an alcohol dehydrogenase and an ω-transaminase can be used for the synthesis of phenylpropanolamines. nih.gov
| Enzyme Class | Transformation | Key Features |
| Ketoreductase (KRED) | Asymmetric reduction of ketones | High enantioselectivity for chiral alcohols, requires cofactor regeneration. google.comnih.gov |
| Amine Dehydrogenase (AmDH) | Asymmetric reductive amination of ketones | Direct synthesis of chiral amines from ketones and ammonia. frontiersin.org |
| Dual-Enzyme Cascades | Multi-step one-pot synthesis | Enables complex transformations from simple precursors, often with cofactor recycling. nih.govnih.gov |
Chiral Pool Synthesis and Derivatization Strategies
The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products like amino acids, sugars, and terpenes. mdpi.com These molecules serve as excellent starting materials for the synthesis of more complex chiral molecules.
Utilization of Naturally Occurring Chiral Precursors
L-phenylalanine is an ideal chiral precursor for the synthesis of this compound due to its structural similarity. The synthesis of N-(tert-Butoxycarbonyl)-L-phenylalaninol, a closely related compound, is well-documented and starts from L-phenylalanine. sigmaaldrich.com The process typically involves the protection of the amino group with a Boc group, followed by the reduction of the carboxylic acid to a primary alcohol. orgsyn.org L-phenylalanine is produced on a large scale through fermentation, making it a sustainable and cost-effective starting material. nih.gov The use of amino acids from the chiral pool is a cornerstone of asymmetric synthesis, providing a reliable way to incorporate stereocenters into target molecules. semanticscholar.orgbaranlab.org
Regio- and Stereoselective Ring-Opening Reactions of Cyclic Intermediates
The ring-opening of strained cyclic intermediates like epoxides and aziridines is a powerful method for introducing new functional groups with stereocontrol. These reactions are fundamental in the synthesis of amino alcohols. researchgate.net
The ring-opening of epoxides with nitrogen nucleophiles is a direct route to β-amino alcohols (1,2-amino alcohols). mdpi.com Various catalysts, including Lewis acids and metal complexes, have been developed to control the regioselectivity and stereoselectivity of this transformation. growingscience.com While this method is most commonly used for 1,2-amino alcohols, modifications of substrates and reaction conditions can, in principle, be applied to generate 1,3-amino alcohol systems.
Similarly, the ring-opening of aziridines offers a versatile pathway to functionalized amines. nih.gov The aziridine (B145994) ring can be activated by N-substitution, followed by nucleophilic attack. nih.gov The choice of nucleophile and reaction conditions dictates the outcome of the reaction. For example, intramolecular ring-opening of aziridines by pendant silanols has been shown to be a viable strategy for producing protected amino alcohols. nih.gov Aziridinium ions are reactive intermediates that can be opened stereospecifically by various nucleophiles, providing access to enantiomerically enriched building blocks. rsc.org Although direct application to this compound from a cyclic precursor is less common than chiral pool approaches, these ring-opening strategies represent an important set of tools in the synthetic chemist's arsenal (B13267) for constructing amino alcohol motifs.
| Cyclic Intermediate | Nucleophile | Product | Key Features |
| Epoxide | Amine | β-Amino alcohol | Direct route to 1,2-amino alcohols, regioselectivity is a key consideration. nih.gov |
| Aziridine | Oxygen Nucleophile | Amino alcohol derivative | Versatile for creating C-N and C-O bonds, can be highly stereospecific. nih.govnih.gov |
Resolution Techniques for Enantiomeric Enrichment
Obtaining the specific (S)-enantiomer of 3-amino-2-phenylpropan-1-ol (B41363) from a racemic mixture is paramount. Resolution techniques are employed to separate the two enantiomers, a process known as chiral resolution. The primary methods for this purpose are classical chemical resolution and enzymatic kinetic resolution.
Classical Chemical Resolution involves the use of a chiral resolving agent. For a racemic mixture of a basic compound like 3-amino-2-phenylpropan-1-ol, a chiral acid is used as the resolving agent. The reaction between the racemic amine and the single-enantiomer chiral acid forms a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, most notably solubility. This difference allows for their separation through fractional crystallization, where one diastereomeric salt preferentially crystallizes from the solution, allowing for the isolation of a single enantiomer. However, a significant drawback of this method is that the maximum theoretical yield for the desired enantiomer is 50%. google.com
Enzymatic Kinetic Resolution offers a highly stereoselective alternative. This technique utilizes enzymes, most commonly lipases, to selectively catalyze a reaction on one of the enantiomers in the racemic mixture at a much faster rate than the other. For resolving racemic 3-amino-2-phenylpropan-1-ol, lipases can be used to facilitate an enantioselective acylation of the hydroxyl or amino group. The enzyme will preferentially acylate one enantiomer, for instance, leaving the desired (S)-enantiomer largely unreacted. The resulting acylated product and the unreacted enantiomer can then be easily separated using standard purification techniques like chromatography. The choice of enzyme, acylating agent (such as isopropenyl acetate), and reaction medium are critical factors that influence the efficiency and enantioselectivity of the resolution.
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Classical Chemical Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility (fractional crystallization). | Well-established, scalable methodology. | Maximum theoretical yield is 50%. google.com Requires stoichiometric amounts of a potentially expensive resolving agent. |
| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective transformation of one enantiomer, leaving the other unreacted. | High enantioselectivity, mild reaction conditions, environmentally benign. | Can require screening of multiple enzymes and conditions; separation of product from unreacted starting material is necessary. |
Stereochemical Control and Mechanistic Insights in Boc S 3 Amino 2 Phenylpropan 1 Ol Transformations
Enantioselective and Diastereoselective Control in Reaction Pathways
The ability to control enantioselectivity and diastereoselectivity is paramount in the synthesis of complex chiral molecules. In the context of Boc-(S)-3-amino-2-phenylpropan-1-ol and related 1,3-amino alcohols, several strategies have been developed to dictate the stereochemical outcome of their reactions.
One prominent approach involves the use of chiral auxiliaries. For instance, the synthesis of optically active β-amino esters can be directed by chiral auxiliaries, which are subsequently converted to chiral amino alcohols like this compound. researchgate.net The inherent chirality of natural L-amino acids can also be leveraged. Derivatives of these amino acids can react stereoselectively under either chelate or non-chelate control, depending on the reagents used, to produce β-amino alcohols with high diastereoselectivity. researchgate.net For example, the reaction of an N-protected amino acid derivative with PhMgBr can proceed with a 3:97 ratio of diastereomers, while using CH3TiCl3 can invert this selectivity to 94:6. researchgate.net
Catalytic asymmetric reactions represent another powerful tool. The asymmetric hydrogenation of β-secondary amino ketones using a ruthenocenyl phosphino-oxazoline-ruthenium complex (RuPHOX-Ru) catalyst has been shown to produce chiral γ-secondary amino alcohols with up to 99% yield and 99% enantiomeric excess (ee). researchgate.net Similarly, copper-catalyzed enantioselective hydroamination of enals can generate all four possible stereoisomers of the corresponding amino alcohol with excellent control over both absolute and relative stereochemistry by selecting the appropriate enantiomer of the ligand and the geometry of the enal substrate. nih.gov
Dynamic kinetic asymmetric transformation (DYKAT) offers an elegant method for converting a racemic mixture into a single enantiomerically and diastereomerically pure product. diva-portal.org This has been successfully applied to the synthesis of γ-amino alcohols, where a combination of in situ reduction and a highly selective enzymatic DYKAT yields N-Boc protected 1,3-amino acetates with excellent enantio- and diastereoselectivity. diva-portal.org
The following table summarizes the diastereomeric ratios achieved in the synthesis of anti-1,3-amino alcohol motifs using a Pd(II)/(±)-MeO-SOX/2,5-dimethylbenzoquinone system. nih.gov
Table 1: Diastereoselective Synthesis of anti-1,3-Amino Alcohol Precursors
| Substrate | Product | Yield (%) | Diastereomeric Ratio (anti:syn) |
| Aryl Substrate 1 | anti-product | Preparative | >20:1 |
| Aryl Substrate 2 | anti-product | Preparative | >20:1 |
| Aliphatic Substrate 1 | anti-product | 66 (avg. for 33 substrates) | 10:1 (avg.) |
| Aliphatic Substrate 2 | anti-product | Preparative | High |
| Data sourced from a study on Pd(II)/SOX catalyzed C-H amination. nih.gov |
Investigation of Chiral Induction Mechanisms
Understanding the mechanisms of chiral induction is crucial for the rational design of stereoselective syntheses. In transformations involving this compound and its analogs, several factors contribute to the transfer of chirality.
The inherent stereochemistry of the starting material often plays a directing role. The (S)-configuration at the C2 position of this compound can influence the stereochemical outcome of subsequent reactions at adjacent positions. This substrate-controlled diastereoselectivity is a common strategy in asymmetric synthesis.
Chiral catalysts and reagents are instrumental in inducing chirality. For example, in the enantioselective borane (B79455) reduction of prochiral ketones, chiral amino alcohols serve as auxiliaries that form a chiral complex with borane, leading to high enantioselectivities. researchgate.net The structure of the chiral ligand is critical; for instance, the bulky tert-butyl group on a diarylmethylamine ligand is important for high chiral induction in the addition of diethylzinc (B1219324) to benzaldehyde. researchgate.net
The formation of well-defined transition states is often invoked to explain the observed stereoselectivity. In the proline-catalyzed Mannich reaction for the synthesis of chiral 1,3-aminoketones, a Zimmerman-Traxler model of the six-membered transition state is proposed. diva-portal.org This model suggests that hydrogen bonding between the carboxylic acid of the proline catalyst and the imine substrate is responsible for the high enantioselectivity. diva-portal.org
Mechanistic Studies of Transformations Involving the 1,3-Amino Alcohol Core
The 1,3-amino alcohol motif is a versatile functional group that can undergo a variety of transformations. Mechanistic studies are essential to understand the pathways of these reactions and to optimize their outcomes.
A key area of investigation has been the identification and characterization of reaction intermediates. In the hetero-Diels-Alder reaction of olefins with in situ generated N-Boc-formaldimine, an unusual mechanism involving an oxazinium intermediate has been proposed. acs.orgnih.gov Isotope labeling studies and kinetic analysis support a pathway where the reaction proceeds through this cyclic intermediate, leading to the formation of valuable 1,3-amino alcohol precursors. acs.orgnih.gov
In Pd(II)/bis-sulfoxide catalyzed intramolecular allylic C-H amination, mechanistic studies have revealed that the formation of the anti-isomer proceeds through concurrent Pd(II)(SOX) catalyzed C-H amination and Pd(0)(SOX)-catalyzed isomerization cycles. nih.gov This dual catalytic cycle explains the observed stereoselectivity.
The transition states of these reactions are also of significant interest. For reactions involving chiral catalysts, the geometry of the transition state, which incorporates the substrate, catalyst, and reagents, determines the stereochemical outcome. researchgate.net
The choice of chiral catalyst or reagent has a profound impact on the stereoselectivity of reactions involving the 1,3-amino alcohol core. As previously mentioned, the enantioselective borane reduction of ketones is highly dependent on the structure of the chiral amino alcohol used as a catalyst. researchgate.net
Similarly, in the Pd-catalyzed allylic C-H amination, switching the ligand from (±)-MeO-SOX to (±)-CF3-SOX, along with a less bulky quinone oxidant, allows for the selective synthesis of the kinetic syn-1,3-amino alcohol motif instead of the thermodynamic anti-isomer. nih.gov This demonstrates the power of ligand modification in controlling diastereoselectivity.
The following table illustrates the effect of different chiral catalysts on the enantiomeric excess (e.e.) of the product in the enantioselective borane reduction of acetophenone. researchgate.net
Table 2: Influence of Chiral Auxiliaries on Enantioselective Reduction
| Chiral Auxiliary | Product | Enantiomeric Excess (e.e.) (%) |
| Sulfur-containing C2-symmetrical bis-β-amino-tert-alcohol | 1-Phenyl-1-propanol | up to 94 |
| (2S,3R)-(-)-2-amino-3-methyl-1,1-diphenylpentanol | 1-Phenyl-1-ethanol | ca. 90 |
| (1S,2R)-1-hydroxylmethyl-2-amino-7,7-dimethyl bicyclo acs.orgacs.orgresearchgate.netheptane (exo-4) | 1-Phenyl-1-ethanol | up to 82 |
| Data compiled from various studies on enantioselective reductions. researchgate.net |
Computational Chemistry Approaches to Stereoselectivity and Reactivity (e.g., DFT studies)
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the mechanisms and predicting the stereoselectivity of organic reactions. core.ac.ukijcce.ac.irorientjchem.org
DFT calculations can be used to model the geometries of transition states and intermediates, providing insights that are often difficult to obtain experimentally. ijcce.ac.ir For example, in the study of cycloaddition reactions, DFT can help to elucidate the electronic structure of the reactants and predict the most favorable reaction pathway. ijcce.ac.ir The analysis of global and local reactivity indices derived from conceptual DFT can explain the chemo- and regioselectivity observed in these reactions. ijcce.ac.ir
In the context of 1,3-amino alcohols, DFT has been used to refine the stereostructure of complex molecules and to interpret unexpected spectroscopic data. researchgate.net For instance, a systematic series of comparative Hartree-Fock modeling was used to understand the inhibition of nucleophile-initiated opening of an oxirane ring. researchgate.net
Furthermore, computational studies can aid in the design of new catalysts and the optimization of reaction conditions. By calculating the energy barriers for different reaction pathways, it is possible to predict which catalyst or set of conditions will lead to the desired stereochemical outcome.
Chemical Reactivity and Transformations of Boc S 3 Amino 2 Phenylpropan 1 Ol
Selective Derivatization of Hydroxyl and Protected Amine Functionalities
The presence of both a hydroxyl and a Boc-protected amine group in Boc-(S)-3-amino-2-phenylpropan-1-ol allows for selective reactions at either site. The hydroxyl group can undergo typical reactions such as oxidation to form ketones or aldehydes. It can also be substituted with other functional groups through nucleophilic substitution reactions.
The Boc (tert-butoxycarbonyl) protecting group on the amine is stable under many reaction conditions, allowing for the selective modification of the hydroxyl group. organic-chemistry.org For instance, the hydroxyl group can be activated, for example, by conversion to a mesylate or tosylate, to facilitate subsequent nucleophilic substitution or elimination reactions. tandfonline.comtandfonline.com
Intramolecular Cyclization Reactions (e.g., Oxazolidinone Formation from N-Boc amino alcohols)
N-Boc protected β-amino alcohols, such as this compound, are known to undergo intramolecular cyclization to form oxazolidinones. tandfonline.comtandfonline.comthieme-connect.com This transformation is often facilitated by activating the hydroxyl group, for example, by converting it into a good leaving group like a tosylate or mesylate. tandfonline.comtandfonline.comresearchgate.net The carbonyl oxygen of the Boc group then acts as an internal nucleophile, displacing the leaving group to form the five-membered oxazolidinone ring. researchgate.net
This cyclization can be achieved under various conditions. For example, treatment of N-Boc-β-amino alcohols with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) can lead to the formation of oxazolidinones. tandfonline.comtandfonline.com Interestingly, in some cases, a strong base like sodium hydride (NaH) can induce oxazolidinone formation from the N-Boc derivative even without the addition of TsCl. tandfonline.comtandfonline.com Another method involves the use of N,N-diethylaminosulfur trifluoride (DAST), which activates the hydroxyl group and facilitates the intramolecular nucleophilic attack by the Boc group. thieme-connect.com
The table below summarizes various conditions for the synthesis of oxazolidinones from N-Boc-β-amino alcohols.
| Starting Material | Reagents | Conditions | Product | Yield (%) | Ref. |
| N-Boc-β-amino alcohol | TsCl, Et₃N | CH₂Cl₂, rt, 3 days | Oxazolidinone | 77.4 | tandfonline.com |
| N-Boc-β-amino alcohol | MsCl, Et₃N | CH₂Cl₂, rt, 20h | Oxazolidinone | 74.8 | tandfonline.com |
| N-Boc-β-amino alcohol | NaH | THF, rt | Oxazolidinone | - | tandfonline.com |
| N-Boc-(S)-2-hydroxymethylindoline | DAST | CH₂Cl₂, -78 °C to rt | Oxazolidinone | 83 | thieme-connect.com |
A significant feature of the intramolecular cyclization to form oxazolidinones is the inversion of configuration at the carbon atom bearing the hydroxyl group. researchgate.netunityfvg.itresearchgate.net This occurs because the reaction proceeds through an Sₙ2 (bimolecular nucleophilic substitution) mechanism. researchgate.net When the hydroxyl group is converted to a good leaving group (e.g., mesylate), the carbonyl oxygen of the Boc group attacks the electrophilic carbon from the backside, leading to the inversion of its stereochemistry. researchgate.net
This predictable stereochemical outcome is a powerful tool in asymmetric synthesis. By forming the oxazolidinone with inversion of configuration and subsequently hydrolyzing the oxazolidinone ring, it is possible to obtain the corresponding amino alcohol with an inverted stereocenter at the hydroxyl-bearing carbon. researchgate.netresearchgate.net This two-step process provides a reliable method for the stereochemical inversion of β-amino alcohols.
Transformations Involving the Aromatic Moiety
While many reactions of this compound focus on the amino and alcohol functionalities, the phenyl group can also undergo transformations. The presence of substituents on the phenyl ring can influence the reactivity and biological activity of the molecule. For example, the introduction of a chloro group on the phenyl ring, as in (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol, can alter its properties. chemicalbook.com
The aromatic ring can potentially participate in electrophilic aromatic substitution reactions, although the conditions must be carefully chosen to be compatible with the other functional groups present in the molecule. Additionally, the phenyl group can be involved in metal-catalyzed cross-coupling reactions to introduce further complexity into the molecule. The dehydrogenation of the alcohol to a ketone can also be influenced by the nature of the aryl substituent. arabjchem.org
Regioselective and Chemoselective Transformations
The presence of multiple reactive sites in this compound necessitates careful control to achieve regioselective and chemoselective transformations. For instance, in intramolecular cyclization reactions of related N-Boc protected epoxides, the regioselectivity of the ring-opening (5-exo vs. 6-endo) can be controlled by the substituents on the epoxide ring. rsc.org Alkyl substituents at the C-3 position of an epoxide can lead to complete regioselectivity for the 5-exo cyclization, forming 1,3-oxazolidin-2-ones. rsc.org
Chemoselectivity is also crucial, for example, when performing reactions on the hydroxyl group without affecting the Boc-protected amine. The stability of the Boc group to a wide range of non-acidic reagents allows for such selective transformations. organic-chemistry.org Conversely, selective deprotection of the Boc group in the presence of other sensitive functionalities can be achieved under specific acidic conditions. thieme-connect.comwikipedia.org
N-Boc Deprotection Methodologies
The removal of the Boc protecting group is a common and critical step in syntheses involving this compound. This deprotection is typically achieved under acidic conditions. fishersci.co.uk
A variety of acids and conditions can be employed for the cleavage of the N-Boc group. Strong acids like trifluoroacetic acid (TFA), either neat or in a solvent like dichloromethane (B109758) (CH₂Cl₂), are frequently used. thieme-connect.comwikipedia.orgfishersci.co.uk Hydrochloric acid (HCl) in solvents such as methanol (B129727) or ethyl acetate (B1210297) is another common choice. wikipedia.orgfishersci.co.uk
The general mechanism involves the protonation of the Boc group, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine. wikipedia.org
The choice of acid and reaction conditions can be tailored to the specific substrate and the presence of other acid-sensitive functional groups. For instance, Lewis acids like aluminum chloride (AlCl₃) can be used for selective deprotection. thieme-connect.comwikipedia.org In some cases, the kinetics of the deprotection have been found to have a second-order dependence on the acid concentration. acs.org
The following table summarizes common acid-mediated deprotection methods for N-Boc groups.
| Reagent | Conditions | Reference |
| Trifluoroacetic acid (TFA) | Neat or in CH₂Cl₂ | thieme-connect.comfishersci.co.uk |
| Hydrochloric acid (HCl) | In methanol, ethyl acetate, or water | wikipedia.orgfishersci.co.uk |
| Aluminum chloride (AlCl₃) | CH₂Cl₂, room temperature | thieme-connect.com |
| Trimethylsilyl (B98337) iodide (TMSI) | Followed by methanol | wikipedia.org |
| Oxalyl chloride/Methanol | Room temperature | rsc.org |
| Aqueous phosphoric acid | - | rsc.org |
Mild and Selective Deprotection Techniques
The removal of the tert-butyloxycarbonyl (Boc) protecting group is a critical step in multi-step organic synthesis. While traditional methods often rely on harsh acidic conditions, the development of mild and selective deprotection techniques is essential, particularly for substrates containing other acid-sensitive functional groups. acsgcipr.orgwikipedia.org Research has focused on alternative reagents that can efficiently cleave the Boc group while preserving the integrity of the rest of the molecule. rsc.orgdntb.gov.ua
One such mild method involves the use of oxalyl chloride in methanol. rsc.org This system has been shown to be effective for the deprotection of a variety of N-Boc protected compounds, including those with aliphatic, aromatic, and heterocyclic structures. rsc.orguky.edu The reactions are typically carried out at room temperature and are often complete within one to four hours, with yields reaching up to 90%. rsc.orgrsc.org
The mechanism of deprotection with oxalyl chloride in methanol is believed to be broader than the simple in situ generation of hydrochloric acid. rsc.org This is supported by comparative studies where the oxalyl chloride-methanol system demonstrated complete deprotection of N-Boc-L-tryptophan in three hours, while an equivalent amount of HCl in methanol showed no observable deprotection in the same timeframe. rsc.org This suggests that the electrophilic character of oxalyl chloride itself plays a key role in the reaction. rsc.org
The utility of this method has been demonstrated in the synthesis of complex molecules where other acid-labile groups, such as esters, are present. rsc.org For instance, attempts to deprotect a particular substrate containing an ester linkage using trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane/methanol resulted in the cleavage of the ester bond. rsc.org However, the oxalyl chloride/methanol method successfully removed the Boc group without affecting the ester functionality. rsc.org
While effective, the reaction conditions may need to be optimized for specific substrates. For example, in some cases, the substrate may not fully dissolve in methanol, forming a suspension, which may require longer reaction times for complete deprotection. researchgate.net
Beyond oxalyl chloride, other mild deprotection strategies have been explored. These include the use of protic ionic liquids, which can act as catalysts for the hydrolytic cleavage of the Boc group. researchgate.net Another approach involves thermolytic deprotection using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP), which can be accelerated by microwave-assisted conditions. researchgate.net Additionally, methods utilizing trimethylsilyl iodide followed by methanolysis have been employed for substrates that are too sensitive for other deprotection methods. wikipedia.org The choice of deprotection agent is crucial and must be tailored to the specific substrate and the other functional groups present in the molecule. acsgcipr.orgresearchgate.net
The following table summarizes the deprotection of various N-Boc protected amines using oxalyl chloride in methanol, highlighting the reaction times and yields.
| Entry | Substrate | Time (h) | Yield (%) |
| 1 | N-Boc-aniline | 1 | 90 |
| 2 | N-Boc-4-fluoroaniline | 1 | 85 |
| 3 | N-Boc-4-chloroaniline | 1 | 88 |
| 4 | N-Boc-4-bromoaniline | 1 | 87 |
| 5 | N-Boc-4-iodoaniline | 1 | 82 |
| 6 | N-Boc-4-nitroaniline | 1 | 92 |
| 7 | N-Boc-1-naphthylamine | 2 | 85 |
| 8 | N-Boc-L-tryptophan | 3 | >95 |
Applications in Advanced Organic Synthesis and Chiral Technologies
Boc-(S)-3-amino-2-phenylpropan-1-ol as a Chiral Building Block
The inherent chirality of this compound makes it an ideal starting material or intermediate for synthesizing enantiomerically pure compounds. bldpharm.com The Boc protecting group offers stability during various synthetic transformations and can be readily removed under mild acidic conditions, allowing for further functionalization of the amine.
The structural motif of 1,3-amino alcohols is prevalent in a wide array of biologically active molecules and pharmaceuticals. lead-discovery.de this compound and its derivatives serve as crucial chiral building blocks in the synthesis of these complex scaffolds. For instance, derivatives of the core (S)-3-amino-2-phenylpropan-1-ol structure have been investigated for their potential as anticancer agents. In one study, a series of N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamides and 1-N-substituted-3-amino-2-hydroxy-3-phenylpropane-1-carboxamides were synthesized and evaluated for in vitro cytotoxicity against human cancer cell lines, with some compounds showing promising activity in ovarian and oral cancers. researchgate.net
This building block is also integral to the synthesis of compounds targeting neurological disorders. chemimpex.com Its structural framework is found in molecules like (–)-sedamine, a potential treatment for cognitive disorders, and is related to the core of fluoxetine, a major antidepressant drug. lead-discovery.de The versatility of this chiral synthon allows it to be incorporated into diverse molecular architectures, including peptidomimetics and complex alkaloids, underscoring its importance in medicinal chemistry and drug discovery. The synthesis of a Boc-protected α-amino amide, (S,1S,5R)-10, further illustrates its utility in creating specific, stereochemically defined pharmaceutical intermediates. acs.org
Beyond its direct incorporation into bioactive targets, this compound is a versatile precursor for a variety of other chiral organic compounds. The hydroxyl and protected amino groups can be chemically manipulated to generate different functionalities. For example, the hydroxyl group can be oxidized to form the corresponding aldehyde or ketone, while the Boc-protected amine can be deprotected and subsequently modified.
A significant application is its use in preparing other valuable chiral building blocks. For example, (S)-2-amino-3-phenylpropan-1-ol, readily derived from L-phenylalanine, is a common starting material for creating chiral oxazolidinone auxiliaries, such as (S)-4-benzyl-oxazolidin-2-one. bath.ac.uk This compound is also a precursor for Boc-(S)-3-amino-2-phenylpropionic acid, a derivative used extensively in peptide synthesis and the development of novel therapeutics. chemimpex.com The ability to convert this relatively simple amino alcohol into a range of more complex chiral synthons highlights its foundational role in asymmetric synthesis.
Utilization as a Chiral Auxiliary in Asymmetric Transformations
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. researchgate.net The derivatives of this compound, particularly oxazolidinones, are highly effective chiral auxiliaries. bath.ac.ukresearchgate.net
Chiral oxazolidinones derived from amino alcohols are renowned for their ability to confer high levels of stereocontrol in fundamental carbon-carbon bond-forming reactions. researchgate.net In asymmetric aldol (B89426) reactions, the boron enolates of N-acyl oxazolidinones react with aldehydes to produce aldol adducts with exceptional diastereoselectivity. nih.govharvard.edu The rigid, chelated transition state enforced by the auxiliary dictates the facial approach of the electrophile, leading to a predictable stereochemical outcome. For example, an oxazolidinone derived from the structurally rigid cis-1-amino-2-hydroxyindan has been shown to achieve almost complete diastereofacial selectivity (>99% d.e.) in aldol condensations with various aldehydes. nih.gov Similar high levels of control are expected from auxiliaries derived from phenylalaninol.
Asymmetric alkylations of chiral imide enolates also demonstrate the power of these auxiliaries. york.ac.uk The enolates derived from N-acyl oxazolidinones, such as those from (S)-valinol, react with alkyl halides to yield α-substituted carboxylic acid derivatives with high diastereoselectivity. The stereochemical course of the reaction is dictated by the C4-substituent of the oxazolidinone ring, which shields one face of the enolate from the incoming electrophile. york.ac.uk This principle is broadly applicable to auxiliaries derived from other amino acids, including phenylalanine. bath.ac.uk
The table below summarizes the typical performance of oxazolidinone auxiliaries in asymmetric aldol reactions, demonstrating the high yields and selectivities that can be achieved.
| Aldehyde (RCHO) | Yield (%) | Diastereomeric Excess (d.e.) (%) | Reference |
|---|---|---|---|
| PhCHO | 85 | >99 | nih.gov |
| i-PrCHO | 81 | >99 | nih.gov |
| EtCHO | 83 | >99 | nih.gov |
| c-C6H11CHO | 88 | >99 | nih.gov |
A key advantage of using a chiral auxiliary is the ability to recover and reuse it, which is crucial for both economic and environmental sustainability. bath.ac.ukrsc.org After the desired asymmetric transformation, the auxiliary can be cleaved from the product. For N-acyl oxazolidinone auxiliaries, this is commonly achieved through hydrolysis (e.g., using lithium hydroxide (B78521) or sodium methoxide), reduction, or other nucleophilic cleavage methods. nih.govbeilstein-journals.org
For example, after an aldol reaction, the resulting adduct can be treated with lithium hydroxide in aqueous THF to afford the chiral carboxylic acid product while allowing for the recovery of the parent oxazolidinone auxiliary in good yields (typically 77–85%). nih.gov The development of continuous flow chemistry has further enhanced the efficiency of this process. Automated systems have been designed to perform the auxiliary-mediated reaction, product separation, and auxiliary recovery in a continuous loop, effectively using the auxiliary in a pseudo-catalytic manner and minimizing waste. rsc.orgnih.gov This approach has been demonstrated for auxiliaries like Oppolzer's sultam, showcasing a path toward highly efficient and recyclable synthesis strategies applicable to phenylalaninol-derived auxiliaries as well. nih.gov
Development of Chiral Ligands and Organocatalysts Based on the Amino Alcohol Scaffold
The (S)-3-amino-2-phenylpropan-1-ol scaffold is not only a precursor for chiral auxiliaries but also for the direct synthesis of chiral ligands and organocatalysts. uni-regensburg.dersc.org These catalysts leverage the inherent chirality of the amino alcohol backbone to induce enantioselectivity in a wide range of chemical transformations.
Chiral ligands derived from this scaffold have been successfully employed in transition metal-catalyzed reactions. For example, a chiral phosphane-hydroxyl ligand derived from a phenylpropanol structure was used to create a ruthenium(II) complex that catalyzed asymmetric Diels-Alder and Friedel-Crafts reactions with good conversions. rsc.org Similarly, chiral ligands synthesized from (S)-2-amino-3-phenylpropan-1-ol have been used to generate catalysts for the enantioselective addition of diethylzinc (B1219324) to aldehydes, producing chiral secondary alcohols with high enantiomeric excess. nih.gov
In the realm of organocatalysis, which avoids the use of metals, the amino alcohol scaffold has been used to create powerful Brønsted base and hydrogen-bond-donating catalysts. sigmaaldrich.comgoogle.com A notable example is the development of chiral cyclopropenimine "superbases." A catalyst derived from (S)-2-amino-3-phenylpropan-1-ol has been shown to be a highly effective Brønsted base catalyst for various enantioselective reactions. sigmaaldrich.comgoogle.com These catalysts function by activating substrates through non-covalent interactions, such as hydrogen bonding, to control the stereochemical outcome of the reaction. rsc.org
The performance of a catalyst derived from this scaffold in an asymmetric reaction is highlighted below.
| Reaction | Catalyst System | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
|---|---|---|---|---|
| Addition of diethylzinc to benzaldehyde | (S)-L2 / Ti(O-iPr)4 | 97 | 94 | nih.gov |
| Addition of diethylzinc to 2-naphthaldehyde | (S)-L2 / Ti(O-iPr)4 | 99 | 94 | nih.gov |
| Addition of diethylzinc to 3-phenylpropanal | (S)-L2 / Ti(O-iPr)4 | 84 | 87 | nih.gov |
Applications in Peptide and Peptidomimetic Synthesis
This compound, also known as N-Boc-L-phenylalaninol, is a pivotal chiral building block in the fields of peptide and peptidomimetic chemistry. chemimpex.com Its structure, which combines a protected amino group and a primary alcohol, allows for its versatile incorporation into peptide chains and for the synthesis of peptide-like molecules with modified backbones. The tert-butoxycarbonyl (Boc) protecting group is essential for preventing unwanted reactions at the amino group during peptide bond formation, and it can be selectively removed under acidic conditions to allow for the stepwise assembly of peptides. youtube.com
The primary application of this compound in standard peptide synthesis is as a precursor to N-protected phenylalanine derivatives or for the introduction of a phenylalaninol residue at the C-terminus of a peptide. More significantly, its utility shines in the realm of peptidomimetics, which are compounds designed to mimic the structure and function of natural peptides but with improved stability, bioavailability, or receptor-binding affinity.
A key area of its application is in the synthesis of β-peptides and other backbone-modified peptidomimetics. β-amino acids, which have the amino group attached to the third carbon atom, are crucial components in constructing peptidomimetics. nih.govhilarispublisher.com Peptides composed of β-amino acids, known as β-peptides, often adopt stable secondary structures (helices, sheets, and turns) and exhibit remarkable resistance to enzymatic degradation by peptidases, a major drawback of natural peptides as therapeutic agents. nih.gov
Research has demonstrated the conversion of α-amino acids into N-Boc-β³-amino acid methyl esters through multi-step synthetic sequences. nih.govrsc.org this compound serves as a valuable starting material in similar synthetic strategies to create β-amino acids with a phenylpropyl scaffold. The chiral center in this compound is crucial for controlling the stereochemistry of the final peptidomimetic, which is often critical for its biological activity.
Furthermore, the hydroxyl group of this compound can be modified or used as a handle for further synthetic transformations, enabling the creation of diverse peptidomimetic structures. For instance, it can be oxidized to the corresponding aldehyde, Boc-(S)-3-amino-3-phenylpropanal, which is a key intermediate for synthesizing various peptide mimetics, including hydroxyethylamine isosteres, which are common motifs in protease inhibitors.
The following table summarizes selected research findings on the application of this compound and related structures in the synthesis of peptides and peptidomimetics.
| Precursor Compound | Synthetic Target | Research Focus | Key Findings |
| This compound | Peptide-based drugs and inhibitors | Use as a protected building block in peptide synthesis. | The Boc group effectively protects the amine during peptide coupling reactions, enabling the creation of complex peptides with high specificity. |
| Chiral α-amino acids | N-Boc-β³-amino acid methyl esters | Development of a safe and efficient homologation method to produce β-amino acids. | A multi-step process avoiding hazardous reagents was developed for the synthesis of enantiopure N-Boc-β³-amino acid methyl esters. nih.govrsc.org |
| N-terminally bound amino acid esters | Boc-resin-bound α-hydroxy-β-amino-aldehydes | Solid-phase synthesis of peptidomimetics. | Successful transfer of complex homologation reaction sequences to solid-phase chemistry for creating diverse peptide mimetics. nih.gov |
| Boc-L-phenylalanyl-L-phenylalanine | Piezoelectric electrospun fibers | Self-assembly of dipeptides into functional nanomaterials. | Boc-protected dipeptides can self-assemble into nanostructures with significant piezoelectric properties. rsc.org |
Structural and Conformational Analysis of Boc S 3 Amino 2 Phenylpropan 1 Ol and Its Derivatives
Spectroscopic Characterization in Solution and Solid State (e.g., NMR, IR)
Spectroscopic methods are fundamental in verifying the structure and purity of Boc-(S)-3-amino-2-phenylpropan-1-ol. Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are standard techniques used for its characterization.
Infrared (IR) Spectroscopy: The IR spectrum of N-Boc protected amino alcohols displays characteristic absorption bands that confirm the presence of key functional groups. For instance, in a related N-Boc protected amino alcohol, tert-butyl N-(3-hydroxypropyl)carbamate, the successful protection of the amine group is confirmed by the disappearance of the primary amine peak and the appearance of new bands corresponding to the carbamate (B1207046) moiety. researchgate.net The peak for the N-H stretch of the carbamate group is typically observed as a broad band around 3360 cm⁻¹. researchgate.net The carbonyl (C=O) stretching vibration of the Boc group is a strong, prominent band usually found in the region of 1680-1690 cm⁻¹. researchgate.netbeilstein-journals.org The C-O stretching of the alcohol group and the carbamate group appears in the fingerprint region, typically around 1170-1190 cm⁻¹. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in solution (commonly in CDCl₃) provides detailed information about the molecular structure. Due to the slow conformational equilibrium around the amide bond of the Boc group, some NMR signals may appear broadened at room temperature. orgsyn.org
¹H NMR: The spectrum shows a characteristic singlet for the nine equivalent protons of the tert-butyl group of the Boc protector at approximately 1.4-1.5 ppm. beilstein-journals.orgorgsyn.org The protons of the phenyl group typically appear as a multiplet in the aromatic region (δ 7.1-7.3 ppm). orgsyn.org The protons of the propanol (B110389) backbone (CH, CH₂, CH₂OH) resonate at distinct chemical shifts, often showing complex splitting patterns due to diastereotopicity.
¹³C NMR: The carbon spectrum confirms the presence of all carbon atoms in the molecule. Key signals include the quaternary and methyl carbons of the Boc group (around 81 and 28 ppm, respectively), the carbons of the phenyl ring (around 127-135 ppm), and the carbons of the amino alcohol backbone. orgsyn.org
Interactive Spectroscopic Data Table
| Technique | Functional Group | Characteristic Signal/Peak (Typical Range) |
| IR Spectroscopy | N-H (carbamate) | ~3360 cm⁻¹ |
| IR Spectroscopy | C=O (carbamate) | 1680 - 1690 cm⁻¹ researchgate.netbeilstein-journals.org |
| IR Spectroscopy | C-O (alcohol, carbamate) | 1170 - 1190 cm⁻¹ researchgate.net |
| ¹H NMR | tert-butyl (Boc) | δ ~1.4-1.5 ppm (singlet, 9H) beilstein-journals.orgorgsyn.org |
| ¹H NMR | Phenyl | δ ~7.1-7.3 ppm (multiplet, 5H) orgsyn.org |
| ¹³C NMR | C(CH₃)₃ (Boc) | δ ~81 ppm orgsyn.org |
| ¹³C NMR | C(CH₃)₃ (Boc) | δ ~28 ppm orgsyn.org |
| ¹³C NMR | Phenyl carbons | δ ~127-135 ppm orgsyn.org |
Conformational Preferences and Stereoelectronic Effects
The three-dimensional structure of this compound in solution is not static but exists as an equilibrium of different conformers. The preferred conformation is a result of minimizing steric hindrance and optimizing stereoelectronic interactions.
The bulky tert-butyl and phenyl groups play a significant role in restricting the conformational freedom of the molecule. Rotations around the C-C and C-N bonds of the backbone are hindered, leading to favored spatial arrangements. Theoretical studies on similar protected amino acids, like N-formyl-L-phenylalanine-N-amide, show that specific backbone dihedral angles (φ, ψ) are preferred, leading to defined structural motifs. researchgate.net
Stereoelectronic effects also influence conformational stability and reactivity. These effects involve the interaction between electron orbitals of different parts of the molecule. nih.gov In N-Boc protected amino alcohols, an important interaction can occur between the lone pair of electrons on the carbamate nitrogen or the alcohol oxygen and the antibonding orbitals (σ) of adjacent bonds. For example, an n→σ interaction, also known as a hyperconjugative or anomeric effect, can lead to specific bond lengths and angles. researchgate.net Evidence for such stereoelectronic effects has been observed in the structural analysis of related polyamine systems, where protonation of a nitrogen atom induces changes in the C-N bond lengths due to strong anomeric effects. researchgate.net These subtle electronic interactions can modulate the reactivity of the hydroxyl group, which is a key feature in the use of this compound as a chiral building block.
X-ray Crystallographic Studies of Related Structures
While a specific crystal structure for this compound was not found in the search results, X-ray crystallographic data from closely related derivatives provide invaluable insight into its likely solid-state conformation. The crystal structure of derivatives of N-Boc-phenylalaninol reveals the precise bond lengths, bond angles, and torsion angles, confirming the absolute configuration of stereocenters. acs.orgacs.org
For example, crystallographic analysis has been used to determine the absolute configuration of newly formed stereogenic centers in products synthesized from related chiral building blocks. acs.orgacs.org These studies show how the molecule packs in a crystal lattice, often stabilized by a network of intermolecular hydrogen bonds. Typically, the hydroxyl group and the N-H group of the carbamate act as hydrogen bond donors, while the carbonyl oxygen of the Boc group acts as a hydrogen bond acceptor. researchgate.net This network of interactions defines the supramolecular assembly in the solid state. The melting point for N-Boc-L-phenylalaninol is reported to be in the range of 94-96 °C, and for its enantiomer, N-Boc-D-phenylalaninol, it is 95-98 °C, indicating a stable and well-ordered crystalline solid. chemsrc.comsigmaaldrich.com
Studies on methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, which also contain an N-Boc-amino moiety, have utilized single-crystal X-ray diffraction to unambiguously assign their structures, demonstrating the power of this technique in confirming molecular connectivity and stereochemistry in complex synthetic products. beilstein-journals.org
Derivatives, Analogues, and Future Research Trajectories
Synthesis and Exploration of Diverse Boc-Protected 1,3-Amino Alcohol Derivatives
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in the synthesis of 1,3-amino alcohol derivatives due to its stability under various conditions and its facile removal under mild acidic conditions. wuxibiology.comresearchgate.netorganic-chemistry.org This allows for the selective modification of other functional groups within the molecule. The synthesis of Boc-protected amino alcohols can be achieved through various established methods.
One common strategy involves the reduction of N-Boc protected β-amino esters. For instance, the reduction of (αS,3"R)-pantolactonyl-2-aryl-3-phthalimidopropanoates, followed by acidic treatment and subsequent N-Boc protection, yields (S)-N-Boc-3-amino-2-arylpropanols in good yields without significant loss of optical purity. researchgate.net Another approach is the catalytic, enantioselective aminolysis of meso-epoxides using a chiral scandium bipyridine complex, which, after hydrolysis and Boc-protection, furnishes Boc-protected 1,2-amino alcohols. arkat-usa.org
The versatility of the Boc protecting group also facilitates the synthesis of more complex derivatives. For example, N-Boc-L-phenylalaninol, an important intermediate for the anti-tumor drug ubenimex, can be synthesized from L-phenylalanine through routes involving esterification, reduction, and Boc protection. google.com Furthermore, the synthesis of N-Boc-3-aminopiperidine and its optical isomers, which are valuable intermediates in medicinal chemistry, has been developed. google.com
The exploration of diverse Boc-protected 1,3-amino alcohol derivatives extends to various structural modifications. This includes the synthesis of derivatives with different aryl substituents, alterations to the alkyl backbone, and the introduction of additional functional groups. For instance, Boc-protected β-amino alcohols and various peptide alcohols have been synthesized using the N-hydroxysuccinimide method. researchgate.net These derivatives are instrumental in building libraries of compounds for screening in drug discovery and for developing new materials with tailored properties.
Table 1: Examples of Synthesized Boc-Protected Amino Alcohol Derivatives
| Derivative Name | Starting Material | Key Synthetic Steps | Reference |
| (S)-N-Boc-3-amino-2-arylpropanols | (αS,3"R)-pantolactonyl-2-aryl-3-phthalimidopropanoates | Reduction, acidic treatment, N-Boc protection | researchgate.net |
| Boc-protected 1,2-amino alcohols | meso-epoxides | Catalytic enantioselective aminolysis, hydrolysis, Boc-protection | arkat-usa.org |
| N-Boc-L-phenylalaninol | L-phenylalanine | Esterification, reduction, Boc-protection | google.com |
| N-Boc-3-aminopiperidine | Nipecotic acid ethyl ester | Boc-protection, further transformations | google.com |
| Boc-protected β-amino alcohols | Boc-amino acids | N-hydroxysuccinimide ester formation, reduction | researchgate.net |
Design and Synthesis of Stereoisomeric Analogues for Comparative Studies
The stereochemistry of 1,3-amino alcohols is a critical determinant of their biological activity and their role in supramolecular chemistry. The design and synthesis of stereoisomeric analogues of Boc-(S)-3-amino-2-phenylpropan-1-ol are therefore essential for comparative studies that elucidate the impact of stereoisomerism.
A key strategy for accessing different stereoisomers is through stereoselective synthesis. For example, a palladium(II)-catalyzed oxidative cyclization of allylic carbamates can be employed to synthesize N-Boc-protected 1-amino-3-alken-2-ols, where the stereochemistry can be influenced by the choice of starting materials and reaction conditions. acs.org Similarly, the synthesis of all possible isomers of 1,2,3-tri(N-tert-butoxycarbonylamino)propylphosphonate has been achieved from respective diethyl [N-(1-phenylethyl)]-1-benzylamino-2,3-epiiminopropylphosphonates, allowing for a systematic study of their properties. mdpi.com
Comparative studies often involve evaluating the biological or chemical properties of a series of stereoisomers. For instance, the synthesis of both (S)- and (R)- enantiomers of N-Boc-3-amino-3-phenylpropan-1-ol allows for direct comparison of their efficacy in various applications, such as chiral ligands in asymmetric synthesis or as components of peptidomimetics. cymitquimica.comchemsrc.com The synthesis of enantiomerically pure trans-N-Boc-3-aminobicyclo[2.2.2]octane-2-carboxylic acids and their corresponding 1,3-amino alcohol derivatives via Diels-Alder reactions provides another platform for such comparative analyses. nih.gov
These comparative studies are fundamental to understanding how the spatial arrangement of functional groups influences molecular recognition, catalytic activity, and self-assembly processes.
Exploration of Novel Chemical Transformations and Reactivities
The inherent reactivity of the Boc-protected amino alcohol scaffold allows for a wide range of chemical transformations, opening avenues for the synthesis of novel and complex molecules. The Boc group itself, while generally stable, can participate in or direct certain reactions. researchgate.net
One area of exploration is the further functionalization of the hydroxyl and amino groups. The hydroxyl group can undergo esterification, etherification, or oxidation to introduce new functionalities. The Boc-protected amine, once deprotected, can be acylated, alkylated, or used in peptide coupling reactions. organic-chemistry.org For example, the reactions of Boc2O with amines and alcohols can lead to a variety of products, including carbamates and carbonates, depending on the reaction conditions and the presence of catalysts like DMAP. rsc.org
The reactivity of the phenyl group also presents opportunities for modification. Electrophilic aromatic substitution reactions can introduce substituents onto the phenyl ring, thereby modulating the electronic and steric properties of the molecule.
Furthermore, the development of novel catalytic systems continues to expand the repertoire of chemical transformations applicable to these molecules. For instance, the use of ionic liquids as catalysts for N-tert-butyloxycarbonylation of amines has been shown to be highly efficient and chemoselective. researchgate.net The exploration of such novel reaction conditions can lead to more sustainable and efficient synthetic routes.
Integration into Advanced Functional Materials and Supramolecular Assemblies
The unique structural features of this compound and its derivatives, particularly their chirality and hydrogen bonding capabilities, make them attractive building blocks for the construction of advanced functional materials and supramolecular assemblies.
The ability of these molecules to self-assemble into ordered structures is a key area of interest. For example, novel aminonucleoside phospholipids (B1166683) have been shown to spontaneously form supramolecular structures such as multilamellar organizations, hydrogels, and vesicles. rsc.org The incorporation of the Boc-amino alcohol motif into such systems could lead to new materials with applications in drug delivery, tissue engineering, and sensing.
The chiral nature of these compounds is also valuable in the development of materials for enantioselective separations and catalysis. By immobilizing these chiral molecules onto a solid support, it is possible to create chiral stationary phases for chromatography or heterogeneous catalysts for asymmetric synthesis.
Furthermore, the integration of these molecules into polymers can impart specific properties to the resulting materials. For example, the incorporation of Boc-protected amino alcohols into a polymer backbone could enhance its biocompatibility or introduce sites for further functionalization.
Emerging Applications in Chemical Biology and Advanced Materials Science
The derivatives and analogues of this compound are finding increasing applications in the interdisciplinary fields of chemical biology and advanced materials science.
In chemical biology, these compounds are utilized as probes to study biological processes and as scaffolds for the design of new therapeutic agents. chemscene.com Their structural similarity to natural amino acids and other biomolecules allows them to interact with biological targets such as enzymes and receptors. For example, N-protected amino alcohols are versatile building blocks in the synthesis of HIV protease inhibitors. sigmaaldrich.com
In advanced materials science, the focus is on harnessing the self-assembly and recognition properties of these molecules to create novel materials with tailored functionalities. This includes the development of "smart" materials that can respond to external stimuli, such as changes in pH or temperature, and the creation of new catalytic systems with enhanced activity and selectivity.
The future of research in this area will likely involve the development of increasingly complex and functionalized derivatives, the exploration of their behavior in biological systems, and their integration into sophisticated material architectures. The synergy between synthetic chemistry, biology, and materials science will be crucial for unlocking the full potential of this versatile class of compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
